H-Arg(Z)2-OH

Description

Significance of Arginine Residues in Peptide and Protein Structures

Arginine residues are vital components of peptides and proteins, contributing significantly to their structural integrity, folding, and biological activity. The guanidino group of arginine is strongly basic with a pKa value typically above 12, meaning it is protonated and positively charged under physiological conditions nih.govwikipedia.org. This positive charge allows arginine to participate in crucial interactions, including salt bridges, hydrogen bonds, and cation-π interactions, which stabilize macromolecular structures and facilitate interactions with negatively charged molecules such as nucleic acids, cofactors, and protein active sites researchgate.neteurekaselect.comnih.govresearchgate.net.

Arginine residues are frequently found at the interface between two proteins and are involved in various biological processes such as cell division, wound healing, ammonia (B1221849) removal, immune function, and hormone release wikipedia.org. They are also precursors for the biosynthesis of nitric oxide (NO), a key regulator of blood pressure wikipedia.org. Arginine-rich proteins are known to play important roles in gene expression, chromatin stability, mRNA processing, membrane penetration, and defense mechanisms eurekaselect.comresearchgate.net. The presence of arginine can also influence peptide hydrophilicity and interactions with charged molecules mdpi.com.

Rationale for Guanidino Group Protection in Synthetic Methodologies

The highly basic and nucleophilic nature of the arginine guanidino group poses significant challenges during peptide synthesis, particularly in step-wise coupling reactions. Without protection, the guanidino group can interfere with the desired peptide bond formation by reacting with activated carboxyl groups or participating in undesired side reactions nih.gov. These side reactions can lead to the formation of impurities, such as ornithine residues through the cleavage of the guanidino group or the formation of δ-lactams, which is a severe side reaction driven by a six-member ring formation nih.gov.

Protecting the guanidino group is essential to ensure controlled and efficient peptide chain elongation nih.govpeptide.com. It facilitates the solubility of arginine-containing peptides in the organic solvents commonly used in solid-phase peptide synthesis (SPPS) nih.gov. Furthermore, appropriate protection prevents unwanted side reactions during coupling steps and subsequent deprotection or cleavage procedures nih.govpeptide.com.

Historical Development of Protecting Group Strategies for Arginine Side Chains

The development of effective protecting group strategies for the arginine side chain has been a crucial aspect of advancing peptide synthesis methodologies. Early approaches to arginine protection included the use of the nitro group (NO2) and the p-toluenesulfonyl (Tos) group peptide.comgoogle.com. The nitro group, for instance, in Boc-Arg(NO2)-OH, was removed during HF cleavage but could lead to side reactions forming ornithine peptide.com. The Tos group, also used in Boc chemistry, was similarly removed by HF peptide.com.

The introduction of the benzyloxycarbonyl (Z) group by Bergmann and Zervas in the early 1930s marked a revolution in controlled peptide chemical synthesis, initially used for Nα-protection wikipedia.orgbachem.comtotal-synthesis.com. While the Z group was primarily used for Nα-protection in solution phase synthesis, its potential for side-chain protection, including that of arginine, was also explored over time peptide.combachem.com. The need for more robust and versatile protecting groups for the arginine guanidino function led to the investigation of various strategies to mitigate side reactions and improve synthesis yields and purity. The development of di-protection strategies, such as the di-benzyloxycarbonyl protection seen in H-Arg(Z)2-OH, emerged as a method to fully mask the highly reactive guanidino moiety mdpi.compeptide.com.

Overview of Benzyloxycarbonyl (Z) Protection in Peptide Chemistry

The benzyloxycarbonyl (Z) group, also known as the carbobenzoxy (Cbz) group, is a widely used protecting group in organic synthesis, particularly in peptide chemistry total-synthesis.combachem.com. It is typically introduced by reaction with benzyl (B1604629) chloroformate (Z-Cl) wikipedia.orgtotal-synthesis.com. The Z group protects amines as carbamates, suppressing their nucleophilic and basic properties wikipedia.orgtotal-synthesis.com.

In peptide synthesis, the Z group was historically significant as the first successful temporary Nα-protecting group, forming the basis of the Bergmann-Zervas method wikipedia.orgbachem.comtotal-synthesis.com. While Boc and Fmoc chemistries later became dominant in solid-phase peptide synthesis for Nα-protection, the Z group has remained relevant, particularly for side-chain protection and in solution-phase synthesis peptide.combachem.combachem.com.

The Z group is generally stable to basic conditions and mild acids but can be removed by catalytic hydrogenation or strong acids like HBr/acetic acid or neat HF bachem.comtotal-synthesis.combachem.com. This differential lability allows for orthogonal protection strategies when combined with other protecting groups. For arginine side-chain protection, the introduction of two Z groups, as in this compound, provides a more complete shielding of the guanidino moiety compared to mono-protection, which can be advantageous in certain synthetic strategies requiring full side-chain masking peptide.com.

Chemical Compound: this compound

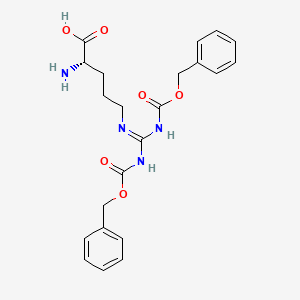

This compound is a protected derivative of L-arginine where the α-amino group is unprotected (indicated by "H-") and the two nitrogen atoms of the guanidino group in the side chain are each protected by a benzyloxycarbonyl (Z) group. This compound serves as a key building block in peptide synthesis, particularly in applications where the arginine side chain requires substantial protection.

Structure and Chemical Properties

This compound has the chemical formula C22H26N4O6 and a molecular weight of 442.47 g/mol lookchem.comchemicalbook.comchemicalbook.com. Its structure consists of the arginine backbone with the α-carboxylic acid group free (-OH) and the α-amino group free (-H). The guanidino group's two terminal nitrogen atoms are each acylated with a benzyloxycarbonyl group.

| Property | Value | Source |

|---|---|---|

| CAS Number | 4125-79-5 | lookchem.comchemicalbook.comchemicalbook.com |

| Molecular Formula | C22H26N4O6 | lookchem.comchemicalbook.comchemicalbook.com |

| Molecular Weight | 442.47 | lookchem.com |

| Appearance | Not readily available in search results | |

| Storage Temp. | -20°C | lookchem.com |

The presence of the two Z groups significantly alters the chemical properties of arginine, particularly the basicity and reactivity of the guanidino moiety. The Z groups are susceptible to removal by catalytic hydrogenation or treatment with strong acids bachem.comtotal-synthesis.combachem.com.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the guanidino group of arginine with benzyloxycarbonyl groups. While specific detailed protocols for the synthesis of this compound were not extensively detailed in the search results, the general approach to introducing Z protection involves using benzyl chloroformate (Z-Cl) wikipedia.orgtotal-synthesis.com. The di-protection of the arginine guanidino group requires careful control of reaction conditions to ensure the addition of two Z groups to the desired nitrogen atoms.

One reported approach for the synthesis of di-protected arginine derivatives, such as Nα-t-Butyloxycarbonyl,Nδ,Nϖ-di-benzyloxycarbonyl-L-Arginine (Boc-Arg(Z)2-OH), involves treating Nα-protected arginine with trimethylsilyl (B98337) chloride followed by reaction with benzyloxycarbonyl chloroformate capes.gov.br. While this specifically describes the synthesis of Boc-Arg(Z)2-OH, a similar strategy, potentially starting from unprotected arginine or with differential protection, would be employed to synthesize this compound. ChemicalBook lists several synthetic routes for this compound starting from Nalpha-Cbz-L-Arginine or unprotected Arginine chemicalbook.comchemicalbook.com.

Applications in Peptide Synthesis

This compound is utilized in peptide synthesis as a building block, particularly when employing strategies that require an unprotected α-amino group for coupling, such as in certain solution-phase synthesis approaches or specific stepwise elongation methods. The di-Z protection of the guanidino group is beneficial in applications requiring full masking of the arginine side chain to prevent undesired reactions peptide.com.

While Boc-Arg(Z)2-OH, with its Nα-Boc protection, is more commonly used in solid-phase peptide synthesis (SPPS) due to the acid lability of the Boc group allowing for iterative deprotection cycles, this compound's free α-amino group makes it suitable for different synthetic strategies . Boc-Arg(Z)2-OH was developed to address challenges in arginine side-chain protection and has been used in the synthesis of peptides where full side-chain protection is needed, such as in the preparation of optically active aldehydes from arginine derivatives peptide.com. The Z groups in Boc-Arg(Z)2-OH, and by extension in this compound, are typically removed by hydrogenolysis, offering an alternative deprotection method compared to those used for other arginine protecting groups like Tosyl (Tos), which requires hazardous HF .

The use of di-protected arginine derivatives like this compound or Boc-Arg(Z)2-OH is particularly valuable in synthesizing arginine-containing peptides where minimizing side reactions involving the guanidino group is critical for achieving high purity and yield .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[bis(phenylmethoxycarbonylamino)methylideneamino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O6/c23-18(19(27)28)12-7-13-24-20(25-21(29)31-14-16-8-3-1-4-9-16)26-22(30)32-15-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15,23H2,(H,27,28)(H2,24,25,26,29,30)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEVTHZNIALJHD-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)N)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@@H](C(=O)O)N)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of H Arg Z 2 Oh

Direct Synthesis Approaches for H-Arg(Z)2-OH

A direct route to this compound involves the deprotection of a precursor that is fully protected. One documented method starts from BOC-ARG(Z)2-OH. In this procedure, the Boc group is removed from the α-amino position using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) at 0°C for one hour. google.com This yields the desired this compound.

Another direct approach involves the protection of L-arginine itself. This can be achieved by reacting L-arginine with benzyl (B1604629) chloroformate under alkaline conditions. However, controlling the selectivity of the reaction to obtain the di-Z-protected guanidino group while leaving the α-amino group free or selectively deprotecting it later can be complex and may lead to a mixture of products.

Guanidinylation of Ornithine as a Synthetic Route to Z-Protected Arginine Derivatives

A versatile and widely employed strategy for the synthesis of Z-protected arginine derivatives is the guanidinylation of ornithine. This method involves converting the side-chain amino group of an ornithine derivative into a guanidinium (B1211019) group that is already protected with Z groups. This approach offers better control over the placement of the protecting groups.

The process typically starts with an Nα-protected ornithine, such as Nα-Fmoc-L-ornithine. The side-chain amino group of this ornithine derivative is then reacted with a guanidinylating agent that carries the desired Z-protecting groups. A variety of guanidinylating reagents can be used, such as N,N'-di-Cbz-N"-triflyl-guanidine or N,N'-di-Cbz-S-methylisothiourea. These reactions are often carried out in the presence of a base. This methodology allows for the creation of orthogonally protected arginine analogues that can be directly used in peptide coupling reactions without further modifications. nih.govgoogle.comresearchgate.net

Recent research has focused on optimizing the synthesis of guanidinylating reagents with different protecting groups and their subsequent application in the guanidinylation of ornithine derivatives to create novel arginine building blocks. mdpi.com

Table 1: Comparison of Guanidinylation Reagents for Ornithine

| Guanidinylating Reagent | Activating Agent/Conditions | Key Features |

|---|---|---|

| N,N'-di-Boc-N"-triflyl-guanidine | Triethylamine in various solvents | High reactivity, mild conditions, suitable for solid-phase synthesis. google.comresearchgate.net |

| N,N'-di-Cbz-S-methylisothiourea | Mercury(II) chloride | Effective for solution-phase synthesis. |

Advanced Synthetic Techniques and Optimization in this compound Production

To improve the efficiency, yield, and sustainability of this compound synthesis, advanced techniques such as microwave-assisted synthesis, flow chemistry, and green chemistry principles are being explored.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. In the context of protected amino acid synthesis, microwave irradiation can significantly reduce reaction times and improve yields. commonorganicchemistry.comresearchgate.netnih.gov While specific data for the direct microwave-assisted synthesis of this compound is limited, the principles have been successfully applied to the synthesis of other protected amino acids and peptides. creative-peptides.comnih.govbiotage.com For instance, microwave heating has been shown to be effective in accelerating both coupling and deprotection reactions in solid-phase peptide synthesis (SPPS). commonorganicchemistry.comresearchgate.netcreative-peptides.com The rapid and uniform heating provided by microwaves can overcome the kinetic barriers of reactions, leading to faster conversions and potentially cleaner reaction profiles. commonorganicchemistry.com

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processes, including improved safety, scalability, and process control. researchgate.netmdpi.comdurham.ac.uk In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields and purities of the final product.

The application of flow chemistry to peptide synthesis has been demonstrated, showcasing its potential for the production of protected amino acids like this compound. researchgate.netmdpi.comdurham.ac.uk For example, multi-step syntheses of di- and tripeptides have been successfully performed in a flow process using immobilized reagents and scavengers, which simplifies purification. researchgate.net The continuous production of protected amino acids in microreactors has also been explored, highlighting the potential for efficient and scalable manufacturing. thieme-connect.de

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and other protected amino acids, there is a growing emphasis on adopting greener methodologies. rsc.orgcommonorganicchemistry.comyoutube.comnih.govrsc.orgtandfonline.com

Key areas of focus include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) with more environmentally benign alternatives. Propylene carbonate has been shown to be a viable green solvent for both solution- and solid-phase peptide synthesis. rsc.orgrsc.org Other solvents like 2-methyltetrahydrofuran (B130290) (Me-THF) are also being investigated. tandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The guanidinylation of ornithine can be a more atom-economical route compared to some direct protection strategies that may involve multiple protection and deprotection steps.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. The use of phase-transfer catalysts in the benzyloxycarbonylation of amino acids is an example of this principle in action.

Waste Reduction: Optimizing reaction conditions to minimize the formation of byproducts and the need for extensive purification steps. Flow chemistry and the use of immobilized reagents can contribute significantly to waste reduction. researchgate.netdurham.ac.uk

The development of minimal-protection strategies in solid-phase peptide synthesis, where side-chain protecting groups for amino acids like arginine are avoided, also aligns with green chemistry principles by reducing the number of synthetic steps and the amount of waste generated. youtube.com

Chemical Derivatization Strategies for Tailored Research Applications

The strategic chemical modification of this compound and its analogues is fundamental to advancing peptide chemistry and chemical biology. Derivatization allows for the creation of complex peptides and bioconjugates with tailored functions for specific research applications, from fundamental biochemical studies to the development of therapeutic and diagnostic agents.

In peptide synthesis, the concept of "orthogonality" is critical. It refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions without affecting the others. iris-biotech.de This allows for precise, stepwise chemical modifications at specific sites on a complex molecule like a peptide. iris-biotech.de While the benzyloxycarbonyl (Z) groups in this compound protect the arginine side chain, an orthogonal protecting group is required for the alpha-amino group (Nα) to enable controlled peptide chain elongation. peptide.com

The Z group is typically stable under many synthetic conditions but can be removed by catalytic hydrogenation or strong acids like HBr in acetic acid. peptide.com For a truly orthogonal strategy, a protecting group with a different removal mechanism is needed for the Nα-position. The two most common orthogonal protecting groups used in solid-phase peptide synthesis (SPPS) are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl). iris-biotech.depeptide.com

Fmoc Group: This group is base-labile and is typically removed using a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de This condition does not affect the acid-labile Boc group or the hydrogenolysis-sensitive Z group, making the Fmoc/Z combination a viable orthogonal pair.

Boc Group: This group is labile to moderate acids, such as trifluoroacetic acid (TFA). iris-biotech.de The use of Boc protection on the alpha-amino group of an Arg(Z)2-containing residue is less common in modern SPPS, as the Z groups on the side chain often require harsher acidic conditions for removal than the Boc group, complicating selective deprotection. peptide.com

Beyond Fmoc and Boc for the alpha-amino group, other protecting groups for the arginine side chain itself have been developed that are orthogonal to the standard Nα-protections. These are often sulfonyl-based and offer varying degrees of acid lability, allowing for fine-tuning of the deprotection strategy, which is especially important in the synthesis of complex or acid-sensitive peptides. ub.edu Groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) are now more commonly used in Fmoc-based SPPS due to their acid lability, which allows them to be removed simultaneously with cleavage of the peptide from the resin using TFA. ub.edunih.govgoogle.com The MIS (1,2-dimethylindole-3-sulfonyl) group has been reported as even more acid-labile than Pbf, offering advantages for synthesizing Arg-rich or sensitive peptides. ub.edu

| Protecting Group | Abbreviation | Typical Application | Deprotection Conditions | Orthogonality with Z-Group |

|---|---|---|---|---|

| 9-fluorenylmethoxycarbonyl | Fmoc | Nα-amino group | Base (e.g., Piperidine) | Yes |

| tert-butyloxycarbonyl | Boc | Nα-amino group | Acid (e.g., TFA) iris-biotech.de | Partial; depends on acid strength |

| Tosyl | Tos | Arginine Side Chain | Strong Acid (e.g., HF) peptide.com | No |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Arginine Side Chain | Acid (e.g., TFA) nih.govgoogle.com | Yes (if Z is removed by hydrogenolysis) |

| 1,2-dimethylindole-3-sulfonyl | MIS | Arginine Side Chain | Mild Acid (more labile than Pbf) ub.edu | Yes (if Z is removed by hydrogenolysis) |

The unique, highly basic guanidinium group of arginine makes it a target for selective chemical modification for bioconjugation and the development of chemical probes. sigmaaldrich.com These probes are instrumental in studying biological processes, such as protein interactions, enzyme activity, and cellular uptake. acs.orgnih.gov While this compound itself has its side chain blocked, the derivatization strategies developed for arginine are key to its application in a functionalized form, often by modifying native arginine residues in existing peptides or proteins. scispace.com

A prominent strategy for arginine modification involves its reaction with dicarbonyl compounds, such as phenylglyoxal (B86788) derivatives. sigmaaldrich.com This reaction is highly selective for the guanidinium group under mild conditions, making it suitable for modifying complex biomolecules. sigmaaldrich.com This approach has been used to attach a variety of reporter tags and functional moieties to peptides and proteins. acs.orgscispace.com

Examples of functionalization for probe development include:

Fluorescent Labeling: Arginine residues can be tagged with fluorescent dyes. For instance, a Cy3 dye has been attached to peptides via a triazolyl-phenylglyoxal linker, enabling visualization and tracking. sigmaaldrich.com

Biotinylation: The introduction of a biotin (B1667282) tag allows for the detection and purification of peptides and proteins using streptavidin-based affinity chromatography. This has been achieved by modifying arginine-containing peptides with biotinylated reagents. acs.orgscispace.com

Photoaffinity Labeling: Probes containing a photo-reactive group, such as a diazirine, can be attached to arginine. scispace.com Upon photoactivation, these probes form a covalent bond with interacting biomolecules, allowing for the identification of binding partners. scispace.com

PET Imaging Probes: For in vivo imaging applications, arginine can be labeled with positron-emitting radionuclides. A novel prosthetic group, 4-[18F]fluorophenylglyoxal ([18F]FPG), has been developed for the highly selective 18F-labeling of proteins on their arginine residues for use in Positron Emission Tomography (PET). sahmri.org.au

| Probe/Label Type | Chemical Strategy | Example Reagent | Research Application | Reference |

|---|---|---|---|---|

| Biotin Tag | Reaction with functionalized phenylglyoxal | Biotinylated Phenylglyoxal Derivatives | Affinity purification, Protein detection | sigmaaldrich.comscispace.com |

| Fluorescent Dye | Click reaction to form triazolyl-phenylglyoxal linker | Cy3-alkyne + Azidophenylglyoxal (APG) | Fluorescence microscopy, Distribution monitoring | sigmaaldrich.comacs.org |

| Photoaffinity Label | Acylation of guanidinium group | Diazirine-containing acylating agent | Identifying protein-peptide interactions | scispace.com |

| PET Imaging Agent | Reaction with radiolabeled phenylglyoxal | 4-[18F]fluorophenylglyoxal ([18F]FPG) | In vivo PET imaging of proteins | sahmri.org.au |

Protecting Group Chemistry of the Benzyloxycarbonyl Z Moiety in H Arg Z 2 Oh

Mechanisms of Z-Group Introduction onto Arginine Guanidino Functions

The introduction of the benzyloxycarbonyl (Z) protecting group onto the guanidino function of arginine is a critical step in preparing arginine derivatives for peptide synthesis. This process involves the reaction of the nucleophilic guanidino group with a suitable Z-group precursor under controlled conditions. The most common reagent for this purpose is benzyl (B1604629) chloroformate (Cbz-Cl). youtube.com

The reaction is typically carried out under alkaline conditions, with the pH carefully controlled between 8 and 10. highfine.com A base, such as sodium hydroxide or a carbonate/bicarbonate buffer system, is used to neutralize the hydrochloric acid generated during the reaction and to maintain the nucleophilicity of the guanidino group. highfine.com The mechanism involves the nucleophilic attack of one of the nitrogen atoms of the guanidino group on the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of the protected guanidino moiety. Due to the high basicity of the guanidino group (pKa ≈ 12.5-13.8), it is readily protonated. researchgate.net The protection with the electron-withdrawing Z group effectively delocalizes the positive charge and reduces the basicity, preventing protonation and unwanted salt formation during subsequent coupling reactions.

Chemical Stability Profiles of H-Arg(Z)2-OH under Reaction Conditions

The stability of the protecting groups on this compound is a crucial factor in the design of a successful peptide synthesis strategy. The Z group is known for its stability under a range of conditions, which allows for the selective removal of other protecting groups.

Stability in Organic Solvents and Coupling Reagents

This compound demonstrates considerable stability in the common organic solvents used in peptide synthesis, such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). This stability is essential for maintaining the integrity of the protected amino acid during dissolution and reaction.

Furthermore, the Z group is stable to the action of most coupling reagents used for amide bond formation. These reagents are designed to activate the carboxylic acid group of the amino acid for reaction with the amino group of the growing peptide chain. The stability of the Z group ensures that it remains intact during this crucial step.

Table 1: Stability of Z-group in Common Peptide Synthesis Reagents

| Reagent/Condition | Stability of Z-group |

| Dicyclohexylcarbodiimide (DCC) | Stable |

| Diisopropylcarbodiimide (DIC) | Stable |

| HBTU/HOBt | Stable |

| HATU/HOAt | Stable |

| PyBOP | Stable |

Orthogonality to N-alpha Protecting Groups (e.g., Boc, Fmoc)

A key advantage of the Z group is its orthogonality to other commonly used Nα-protecting groups, such as the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. total-synthesis.comchempep.com Orthogonality means that one protecting group can be removed without affecting the other, allowing for selective deprotection at different stages of the synthesis. organic-chemistry.orgbiosynth.com

The Boc group is labile to strong acids like trifluoroacetic acid (TFA), while the Z group is stable under these conditions. masterorganicchemistry.com Conversely, the Fmoc group is removed by treatment with a mild base, such as piperidine (B6355638), conditions under which the Z group is completely stable. chempep.com This orthogonality is fundamental to modern solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of peptides with complex sequences. For instance, in a synthesis utilizing Fmoc chemistry, the Fmoc group on the N-terminus of the growing peptide chain is removed at each cycle, while the Z groups on the arginine side chains remain intact until the final deprotection step. chempep.com

Table 2: Orthogonality of Protecting Groups

| Protecting Group | Cleavage Condition | Stability of Z-group |

| Boc | Strong Acid (e.g., TFA) | Stable |

| Fmoc | Mild Base (e.g., Piperidine) | Stable |

| Z | Catalytic Hydrogenation / Strong Acid (HBr/AcOH) | N/A |

Deprotection Methodologies and Mechanistic Investigations of Z-Group Cleavage

The removal of the Z group from the protected arginine residue is typically performed at the final stage of peptide synthesis. Several methods have been developed for this purpose, with catalytic hydrogenation being the most common.

Catalytic Hydrogenation-Based Deprotection Strategies

Catalytic hydrogenation is the most widely used method for the cleavage of the Z group. total-synthesis.commasterorganicchemistry.com This method is valued for its mild conditions and the clean nature of the byproducts. The reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas (H2). total-synthesis.comresearchgate.net

The mechanism of hydrogenolysis involves the oxidative addition of the benzyl-oxygen bond to the palladium surface. The adsorbed species then reacts with hydrogen, leading to the cleavage of the C-O bond and the formation of toluene and the unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to release the free amine and carbon dioxide. total-synthesis.com Transfer hydrogenation, using hydrogen donors such as ammonium formate or triethylsilane in the presence of a palladium catalyst, offers an alternative to the use of gaseous hydrogen. greentech.fr

Table 3: Common Catalysts and Hydrogen Sources for Z-Group Deprotection

| Catalyst | Hydrogen Source | Typical Solvent |

| 10% Pd/C | H2 (gas) | Methanol, Acetic Acid |

| 5% Pd/C | Ammonium formate | Methanol |

| Palladium Black | Triethylsilane | Dichloromethane |

Palladium-Promoted Cleavage under Mildly Acidic Conditions

While catalytic hydrogenation is highly effective, it may not be suitable for peptides containing other reducible functional groups. An alternative method involves palladium-promoted cleavage under mildly acidic conditions. This approach has been shown to be effective for the removal of the Z group and can be compatible with sensitive substrates. acs.org The presence of a mild acid can facilitate the reaction and prevent side reactions by protonating the newly deprotected amine, thereby deactivating it towards undesired nucleophilic attack. acs.orgresearchgate.net This method is particularly useful in the synthesis of complex peptides where chemoselectivity is a major concern.

Kinetic and Mechanistic Studies of Z-Group Removal

The removal of the benzyloxycarbonyl (Z or Cbz) protecting groups from the guanidino side chain of arginine is a critical step in peptide synthesis. The stability of the Z-group necessitates specific chemical conditions for its cleavage, and the reaction's success is governed by distinct kinetic and mechanistic principles. The two predominant strategies employed for the deprotection of Z-protected arginine are catalytic hydrogenation and acidolysis.

Catalytic Hydrogenolysis

Catalytic hydrogenation, also known as hydrogenolysis, is a mild and efficient method for cleaving the Z-group. The reaction proceeds via the reductive cleavage of the benzyl-oxygen bond.

Mechanism: The process is typically carried out using a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C). A source of hydrogen is required, which can be molecular hydrogen (H₂) gas or a hydrogen donor in a process known as catalytic transfer hydrogenation (CTH). The generally accepted mechanism involves the oxidative addition of the benzylic C-O bond to the palladium(0) surface, followed by hydrogenolysis to yield the deprotected guanidinium (B1211019) group, toluene, and carbon dioxide as byproducts. This method is considered "clean" as the byproducts are volatile and easily removed.

Kinetics: The kinetics of catalytic hydrogenation are influenced by several factors:

Catalyst Activity and Loading: The reaction rate is directly proportional to the amount and surface area of the active catalyst.

Hydrogen Pressure/Donor Concentration: Higher hydrogen pressure or a more efficient hydrogen donor can increase the reaction rate.

Solvent: The choice of solvent can affect the solubility of the substrate and the efficiency of the catalyst.

Catalyst Poisons: The presence of sulfur-containing compounds or other impurities can deactivate the palladium catalyst, significantly slowing or halting the reaction.

Acidolysis

Treatment with strong acids, or acidolysis, is another common method for Z-group removal. This method is frequently used in the final cleavage step of solid-phase peptide synthesis (SPPS). rsc.org

Mechanism: The mechanism of acidolytic cleavage of the Z-group is believed to proceed via an Sₙ1-type pathway. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as anhydrous HF, HBr in acetic acid, or trifluoromethanesulfonic acid (TFMSA). nih.gov This is followed by the heterolytic cleavage of the benzyl-oxygen bond, which releases carbon dioxide and forms a stable benzyl carbocation.

This benzyl carbocation is a highly reactive electrophile. rsc.org If not properly quenched, it can lead to undesired side reactions, particularly the alkylation of nucleophilic residues within the peptide sequence, such as tryptophan, tyrosine, and methionine. rsc.org To prevent these modifications, "scavengers" are added to the cleavage cocktail. These are nucleophilic species, such as thioanisole or 1,2-ethanedithiol, that efficiently trap the carbocations. rsc.org

Kinetics: The rate of acidolytic deprotection is dependent on several variables:

Acid Strength: Stronger acids, like HF, cleave the Z-group more rapidly than moderately strong acids like trifluoroacetic acid (TFA), under which the Z-group is generally stable. nih.gov

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of deprotection.

Substrate Structure: In the context of large peptides, aggregation can hinder reagent access to the Z-groups, leading to slower and incomplete deprotection. peptide.com The specific amino acid sequence around the arginine residue can also impact the efficiency of the deprotection reaction. nih.gov

The following tables summarize and compare the key aspects of these deprotection methods and the role of scavengers.

Table 1: Comparison of Z-Group Deprotection Mechanisms

| Feature | Catalytic Hydrogenolysis | Acidolysis |

|---|---|---|

| Typical Reagents | Pd/C, H₂ gas or H-donors (e.g., ammonium formate) | Strong acids (e.g., HBr/AcOH, HF, TFMSA) nih.gov |

| Mechanism Type | Reductive Cleavage / Hydrogenolysis | Sₙ1-type Cleavage |

| Key Intermediate | Palladium-complexed species | Benzyl carbocation rsc.org |

| Byproducts | Toluene, CO₂ | Toluene derivatives (from scavenger reactions) |

| Common Issues | Catalyst poisoning (e.g., by sulfur) | Alkylation side reactions rsc.org |

Table 2: Role of Scavengers in Acidolytic Z-Deprotection

| Scavenger | Purpose | Side Reaction Prevented |

|---|---|---|

| Thioanisole | Traps benzyl carbocations | Alkylation of tryptophan, tyrosine, methionine rsc.org |

| 1,2-Ethanedithiol (EDT) | Traps benzyl carbocations | Alkylation of nucleophilic side chains rsc.org |

Reactivity and Stereochemical Control in H Arg Z 2 Oh Incorporations

Reactivity Profile of the Z-Protected Guanidino Group

The guanidino group of arginine is strongly basic with a high pKa value, typically around 12.5, meaning it remains protonated under physiological conditions. researchgate.net This inherent basicity and the presence of multiple nitrogen atoms make the guanidino group highly reactive and prone to participation in side reactions during peptide synthesis, such as acylation or other modifications. researchgate.netmetabolomicsworkbench.org The introduction of two benzyloxycarbonyl (Z) groups on the ω and ω' nitrogens of the guanidino moiety in H-Arg(Z)2-OH serves to significantly reduce its basicity and nucleophilicity through electron-withdrawing effects and steric hindrance. This protection renders the guanidino group less reactive under the conditions typically employed for peptide bond formation, allowing for the selective coupling of the α-carboxyl group with the α-amino group of the incoming amino acid or peptide fragment. While the bis-Z protection offers substantial stability to the guanidino group during standard coupling reactions, its complete removal typically requires harsher conditions, such as catalytic hydrogenolysis or treatment with strong acids, compared to some other arginine protecting groups.

Minimization of Side Reactions during Peptide Bond Formation with this compound

During the formation of peptide bonds involving arginine derivatives, several side reactions can occur, potentially leading to impurities and reduced yields. The use of protected arginine derivatives like this compound is crucial for minimizing these undesired transformations. The bis-Z protection aims to suppress the reactivity of the guanidino group, which is often implicated in these side reactions.

Control of Other Undesired Chemical Transformations

Beyond δ-lactam formation, other side reactions can affect arginine-containing peptides. One such transformation is the potential for ornithine formation, which can occur through deguanidination of the arginine residue. peptide.commetabolomicsworkbench.org While the bis-Z group is designed to be stable during peptide assembly, harsh deprotection conditions required for its removal might potentially contribute to such side reactions or modifications of the guanidino group itself. The choice of orthogonal protecting groups for other reactive functionalities in the peptide sequence and the optimization of deprotection conditions are essential to control these undesired transformations and ensure the purity of the final peptide.

Retention of Stereochemical Integrity in this compound Derivatives

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount to obtaining biologically active peptides. Racemization, the conversion of an L-amino acid to its D-enantiomer, can occur at the α-carbon of the activated amino acid derivative during the coupling step, leading to diastereomeric impurities in the synthesized peptide. nih.govmdpi.comgoogle.com

Mechanistic Understanding of Racemization Processes

Racemization at the α-carbon typically proceeds through the abstraction of the α-hydrogen, leading to the formation of a planar enolate or oxazolone (B7731731) intermediate. mdpi.comgoogle.comtsinghua.edu.cn These intermediates are prochiral and can be reprotonated from either face, resulting in a mixture of the L and D enantiomers. For Nα-protected amino acids with urethane-type protecting groups like Boc or Fmoc, racemization is generally suppressed because the urethane (B1682113) group inhibits oxazolone formation. mdpi.com However, the activation of the carboxyl group during coupling can still facilitate α-hydrogen abstraction, particularly in the presence of bases. mdpi.com While this compound lacks the Nα-urethane protection, the context of its use (primarily solution phase or specific stepwise strategies) and the chosen coupling methodology will dictate the propensity for racemization. Amino acids with electron-withdrawing groups on their side chains can be more prone to racemization due to the increased acidity of the α-hydrogen. ctdbase.org

Role of Coupling Reagents and Additives in Chiral Purity Maintenance

The selection of appropriate coupling reagents and additives plays a critical role in minimizing racemization during peptide bond formation. Carbodiimides like DCC or DIC, when used alone, can lead to significant racemization. researchgate.net The addition of racemization suppressants, such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is a common strategy to mitigate this problem. researchgate.netnih.govgoogle.com These additives react with the activated carboxyl intermediate to form activated esters (e.g., OBt esters) that are more reactive towards the amine component and less prone to oxazolone formation. researchgate.net

Analytical and Spectroscopic Characterization in Academic Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are widely used to assess the purity of Z-Arg(Z)₂-OH and to monitor the progress of reactions involving this compound or its precursors.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of Z-Arg(Z)₂-OH. Various reversed-phase HPLC (RP-HPLC) methodologies have been reported. Typical conditions involve using C18 columns and gradient elution with mobile phases composed of water and organic solvents, often acetonitrile (B52724) or methanol, containing a small percentage of trifluoroacetic acid (TFA) or other modifiers to improve peak shape and separation. Detection is commonly performed using UV absorbance, typically at wavelengths around 220 nm, which is suitable for detecting peptide bonds and aromatic rings present in the Z groups. medchemexpress.comnih.gov

The specific HPLC conditions can vary between studies, influencing retention times and separation efficiency. Examples of reported HPLC conditions are summarized in the table below:

| Column Type | Mobile Phase A | Mobile Phase B | Flow Rate (mL/min) | Detection Wavelength (nm) | Application | Source |

| C18 | H₂O (0.1% TFA) | CH₃CN (0.1% TFA) | 1.0 | 220 | Purity assessment | medchemexpress.com |

| RP-HPLC (C18) | 0.1% TFA in H₂O | 0.1% TFA in CH₃CN | 1.0 | 220 | Product analysis | |

| C18 | H₂O (0.1% TFA) | CH₃CN (0.1% TFA) | 1.0 | 220 | Purity analysis | |

| Not specified | Gradient of CH₃CN/H₂O with TFA | Not specified | Not specified | Not specified | Purity determination | nih.gov |

HPLC analysis provides valuable information on the purity of the synthesized Z-Arg(Z)₂-OH, typically reported as a percentage of the total peak area. nih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid technique frequently used for monitoring the progress of reactions involving Z-Arg(Z)₂-OH or its precursors. TLC allows chemists to quickly assess the consumption of starting materials and the formation of products. Various solvent systems can be employed depending on the polarity of the compounds involved. Common solvent systems for protected amino acids and peptides often include mixtures of organic solvents such as butanol, acetic acid, water, and ethyl acetate.

Examples of reported TLC solvent systems include:

n-Butanol/Acetic acid/Water (4:1:1)

Monitoring of reactions by TLC is a standard practice to guide synthetic procedures.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of Z-Arg(Z)₂-OH and verifying its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure and bonding within the Z-Arg(Z)₂-OH molecule. The characteristic signals in the NMR spectra correspond to the different types of protons and carbon atoms present in the arginine backbone and the three benzyloxycarbonyl protecting groups. Analysis of chemical shifts, splitting patterns, and integration allows for unambiguous structural confirmation. medchemexpress.comnih.gov

Reported ¹H NMR data for Z-Arg(Z)₂-OH in CDCl₃ includes characteristic signals for the benzylic protons, aromatic protons, alpha-proton, and the protons of the arginine side chain. medchemexpress.comnih.gov

¹³C NMR spectroscopy provides complementary information, confirming the presence of all carbon atoms in the molecule, including the carbonyl carbons of the Z groups, the alpha-carbon, the side-chain carbons, and the aromatic carbons. medchemexpress.comnih.gov

These NMR data sets are critical for confirming the successful synthesis and the correct placement of the protecting groups.

Mass Spectrometry (MS) is used to determine the molecular weight of Z-Arg(Z)₂-OH, providing crucial evidence for its identity. Electrospray Ionization Mass Spectrometry (ESI-MS) is a common technique for this type of compound, typically yielding protonated molecular ions ([M+H]⁺) or other adducts. nih.gov

Reported ESI-MS data for Z-Arg(Z)₂-OH shows a prominent peak corresponding to the protonated molecule. nih.gov For a molecular formula of C₃₀H₃₂N₄O₈, the calculated monoisotopic mass is approximately 576.22 g/mol .

The observed m/z value in the mass spectrum confirms the molecular weight of the synthesized compound, supporting the structural assignment made by NMR.

Advanced Analytical Approaches for In-Situ Reaction Monitoring

While the provided search results primarily detail ex-situ analytical techniques such as TLC, HPLC, NMR, and MS performed on isolated products or reaction aliquots, these are the standard methods reported for characterizing Z-Arg(Z)₂-OH in the context of the provided information. Advanced in-situ reaction monitoring techniques, which allow for real-time analysis of a reaction mixture without sampling, such as in-situ infrared spectroscopy, Raman spectroscopy, or flow NMR, were not specifically mentioned in the provided snippets regarding the synthesis or reactions of Z-Arg(Z)₂-OH. Academic research on this compound, based on the available data, appears to rely on established ex-situ chromatographic and spectroscopic methods for reaction monitoring and product characterization.

Advanced Applications of H Arg Z 2 Oh As a Research Building Block

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a widely used method for the efficient assembly of peptides csic.espeptide.com. While Boc-Arg(Z)2-OH, featuring an acid-labile Boc group on the alpha-amino nitrogen, is often preferred in SPPS for its compatibility with iterative deprotection steps, H-Arg(Z)2-OH, lacking the alpha-amino protection, has restricted use in standard SPPS protocols . Its application is generally limited to specific stepwise strategies or the synthesis of short peptides where the free alpha-amino group is intentionally utilized or where it is introduced at the N-terminus without subsequent elongation steps requiring alpha-amino deprotection .

The Z (benzyloxycarbonyl) groups on the guanidino side chain provide protection that is stable under acidic conditions commonly used for Boc removal but can be removed by catalytic hydrogenolysis researchgate.netekb.eg. This orthogonality can be exploited in specific synthesis strategies, although the more common side-chain protecting groups for arginine in standard Fmoc or Boc SPPS are Pbf, Pmc, or Tos peptide.commdpi.com. The double Z protection on the guanidino group in this compound aims to minimize undesired side reactions involving the highly reactive guanidine (B92328) moiety during peptide coupling acs.org.

Resin Compatibility and Loading Strategies

In SPPS, the peptide chain is typically assembled on an insoluble resin support, with the C-terminal amino acid usually attached first peptide.com. This compound, having a free carboxyl group, could theoretically be loaded onto resins designed for C-terminal attachment, such as Wang or Rink Amide resins, typically through an ester or amide linkage, respectively. However, the standard approach involves coupling an Nα-protected amino acid to the resin. Since this compound lacks this Nα protection, it is not typically used for the initial loading of the C-terminal residue in standard stepwise SPPS.

Instead, if used in SPPS, this compound would be coupled as a subsequent amino acid to a growing peptide chain already anchored to the resin via its C-terminus. The coupling would involve activating the carboxyl group of this compound and reacting it with the free N-terminus of the peptide-resin conjugate. Resin types commonly used in SPPS include polystyrene (PS) and polyethylene (B3416737) glycol (PEG)-based resins, which differ in their swelling properties and compatibility with various solvents csic.esmdpi.com. PS resins swell well in non-polar solvents like dichloromethane (B109758) (DCM), while PEG-based resins like ChemMatrix swell in a wider range of solvents, including polar ones like dimethylformamide (DMF) and even water csic.esmdpi.com. The choice of resin and solvent can impact coupling efficiency, especially with hindered or challenging amino acids mdpi.com.

Optimization of Coupling Conditions in SPPS

When incorporating an amino acid into a growing peptide chain in SPPS, efficient coupling conditions are essential to ensure high yields and minimize truncated sequences csic.es. The coupling of this compound would involve activating its free carboxyl group. Common coupling reagents in SPPS include carbodiimides (e.g., DIC, DCC) often used with additives like HOBt or Oxyma Pure, or activated esters like HATU or HBTU peptide.com. The presence of the bulky Z groups on the arginine side chain might introduce steric hindrance, potentially affecting coupling efficiency.

Optimization of coupling conditions for this compound would likely involve selecting appropriate coupling reagents and solvents that promote efficient amide bond formation while minimizing side reactions. Factors such as reaction time, temperature, and the concentration of reagents and the amino acid derivative would need to be considered. While specific optimized conditions for this compound in SPPS are not extensively detailed in the provided snippets, general SPPS protocols for challenging couplings often involve using potent activating agents and optimized solvent systems mdpi.com. Monitoring the coupling reaction, for instance, using the Kaiser test to check for the presence of free amino groups, is crucial to ensure complete reaction csic.es.

Applications in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis involves carrying out coupling and deprotection steps in a homogeneous solution, offering advantages for the synthesis of large peptides or the preparation of protected peptide fragments ekb.eg. This compound, with its free alpha-amino and carboxyl groups, is well-suited for use as a building block in solution-phase synthesis, particularly when preparing protected peptide fragments for subsequent condensation or ligation peptide.com. The Z protection on the arginine side chain is stable to many conditions used in solution-phase coupling reactions and can be selectively removed later by catalytic hydrogenation ekb.eg.

Fragment Condensation Strategies in Solution

Fragment condensation in solution involves coupling pre-synthesized and protected peptide fragments to form a larger peptide google.comresearchgate.net. This compound can be used as a building block to synthesize these protected fragments. For example, it can be coupled to the N-terminus of another amino acid or peptide fragment via its activated carboxyl group, or another protected amino acid or fragment can be coupled to its free alpha-amino group. The Z groups on the arginine residue would remain intact during these coupling reactions, provided the conditions are compatible with the Z group's stability.

The synthesis of protected peptide fragments containing Arg(Z)2 allows for the controlled assembly of complex sequences in solution. These fragments can then be coupled together using various fragment condensation strategies, often involving the activation of the C-terminus of one fragment and reaction with the N-terminus of another google.com. The choice of coupling reagents and conditions for fragment condensation is critical and depends on the specific fragments being coupled and the desired outcome researchgate.net.

Segment Ligation Approaches Utilizing Z-Protection

Segment ligation techniques, such as Native Chemical Ligation (NCL), typically involve the reaction of unprotected peptide segments pnas.orgnih.gov. NCL specifically requires a C-terminal thioester on one peptide and an N-terminal cysteine on the other pnas.org. The Z protection on the arginine side chain in this compound is generally removed by catalytic hydrogenation, which is not a standard deprotection method within the typical NCL scheme ekb.eg.

However, the Z protection can be valuable in strategies that involve the synthesis of protected peptide segments followed by deprotection and ligation. While NCL uses fully deprotected segments, other ligation or coupling strategies might utilize selectively protected fragments. The Z group's removability by hydrogenolysis offers an orthogonal deprotection handle that can be employed at a specific stage of a convergent synthesis strategy, potentially after segment coupling has occurred through other means. While direct participation of Arg(Z)2 in the core mechanism of NCL is unlikely due to the nature of the reaction, the Z-protected arginine could be incorporated into segments designed for ligation methods compatible with hydrogenolytic deprotection.

Synthesis of Complex Peptide Architectures for Research

This compound contributes to the synthesis of complex peptide architectures by providing a building block with a specifically protected arginine residue that can be incorporated into various peptide sequences and structures. The ability to selectively remove the Z protecting groups by hydrogenolysis allows for post-synthetic modifications or cyclization strategies that are incompatible with other deprotection methods ekb.egacs.org.

For instance, in the synthesis of cyclic peptides, the Z protection on arginine can be maintained during the linear peptide assembly and subsequent cyclization step, then removed to yield the final cyclic peptide with a free guanidino group nih.gov. Similarly, in the synthesis of branched peptides or peptide conjugates, the differential lability of the Z group compared to other protecting groups (e.g., Fmoc, Boc, or side-chain tBu-based protections) allows for selective deprotection and subsequent coupling at the arginine residue researchgate.net.

Cyclic Peptides and Macrocyclization Reactions

Cyclic peptides are of significant interest in drug discovery and nanotechnology due to their enhanced stability and bioavailability compared to linear peptides. researchgate.netacs.org Macrocyclization, the process of forming a ring structure in a peptide, is a key strategy to achieve these properties. researchgate.netacs.org While traditional methods for macrocyclization can be challenging, particularly for head-to-tail cyclization, this compound can serve as a valuable building block in the synthesis of arginine-containing cyclic peptides. researchgate.net The protected guanidino group of this compound ensures that the highly reactive arginine side chain does not interfere with the cyclization chemistry occurring elsewhere in the peptide sequence. After the cyclic peptide backbone is formed, the Z protecting groups can be removed to restore the native arginine residue. Research into peptide cyclization efficiency has shown that factors like ring size, peptide sequence, and reaction conditions significantly influence the yield. acs.org Peptides rich in arginine and lysine (B10760008) residues can sometimes be more difficult to cyclize, potentially due to the formation of hydrogen bonds involving the side chains that can inhibit the cyclization reaction. acs.org However, appropriate modification of cyclization conditions can improve yields for these challenging sequences. acs.org

Peptide Dendrimers and Arrays

Peptide dendrimers are branched, tree-like structures constructed from amino acids or peptides. mdpi.comacs.orgsci-hub.se These structures have garnered considerable attention in biomedical research due to their unique properties, including multivalency, enhanced stability, and potential for diverse applications such as antimicrobial agents, drug delivery vehicles, and vaccine alternatives. mdpi.comacs.orgsci-hub.se this compound can be incorporated into the synthesis of peptide dendrimers and arrays, particularly in type I peptide dendrimers where the branching framework consists of amino acids. acs.org The protected arginine building block allows for controlled stepwise assembly of the dendrimer structure using standard peptide synthesis techniques. lookchem.com The Z-protected arginine can be introduced at specific branching points or within the peptide sequences forming the dendrimer arms. After the dendrimer scaffold is complete, the Z groups can be deprotected to yield the final peptide dendrimer with free arginine residues on its branches. This approach enables the creation of complex multimeric structures with defined sequences and controlled valency, which can exhibit enhanced interactions with cellular targets compared to their monomeric counterparts. mdpi.com

Use in Peptidomimetic Design and Unnatural Amino Acid Synthesis

Peptidomimetics are compounds designed to mimic the biological activity of peptides while overcoming some of their limitations, such as poor stability and bioavailability. researchgate.netnih.govnih.gov This is often achieved by incorporating non-natural building blocks and chemical modifications into the peptide structure. nih.govnih.gov this compound can be utilized in the design and synthesis of peptidomimetics that incorporate modified arginine residues or arginine-like structures. While this compound itself is a protected natural amino acid derivative, it can serve as a precursor for the synthesis of unnatural amino acids or modified arginine mimetics. By using this compound as a starting material, chemists can introduce further modifications to the arginine side chain or the amino acid backbone while the guanidino group is protected by the Z groups. lookchem.com These modified building blocks can then be incorporated into peptidomimetic sequences using standard synthesis techniques. The availability of synthetic methods for novel unnatural amino acid derivatives is critical for the de novo design of molecules that mimic the conformation and function of natural peptides. researchgate.net

Applications in Chemical Probe Development and Bioconjugation Research

Chemical probes are small molecules or modified biomolecules used to investigate biological processes. Bioconjugation refers to the chemical linking of two molecules, often a biomolecule and a synthetic compound. nih.govacs.org this compound can be relevant in the development of chemical probes and in bioconjugation research, particularly when probes or molecules need to be attached to peptides or proteins containing arginine residues. The protected arginine can be incorporated into a peptide sequence that is part of a chemical probe or a molecule intended for bioconjugation. lookchem.com This protection prevents unintended reactions at the arginine side chain during the attachment chemistry. After the bioconjugation is complete, the Z groups can be removed. While arginine residues are not as commonly targeted for bioconjugation as cysteine or lysine, methods for site-specific modification of arginine and other less reactive amino acids are being developed. nih.gov These advancements expand the possibilities for using arginine-containing peptides and proteins in the creation of sophisticated chemical tools.

Role in Protein Semisynthesis and Chemical Biology Tool Development

Protein semisynthesis is a powerful technique that combines synthetic peptide fragments with recombinantly expressed protein segments to create modified proteins that are difficult or impossible to produce solely by recombinant methods. nih.govnih.gov This approach allows for the introduction of non-coded amino acids, post-translational modifications (PTMs), or chemical probes at specific sites within a protein. nih.govnih.govrsc.org this compound can be used in the solid-phase peptide synthesis (SPPS) of the synthetic peptide fragments used in protein semisynthesis. lookchem.comnih.gov The protected arginine ensures the integrity of the guanidino group during the SPPS process. lookchem.com These synthetic fragments, containing site-specifically incorporated protected arginine, can then be ligated to a recombinantly expressed protein segment using techniques like native chemical ligation (NCL) or expressed protein ligation. nih.govnih.gov After ligation, the Z protecting groups on the arginine residues are removed to yield the desired modified protein. This ability to precisely incorporate modified or labeled arginine residues into proteins makes this compound a valuable building block for developing chemical biology tools to study protein structure, function, and interactions. frontiersin.org

Q & A

Q. What are the standard protocols for synthesizing H-Arg(Z)₂-OH, and how can purity be validated?

H-Arg(Z)₂-OH is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Deprotection : 20% piperidine in DMF to remove Fmoc groups.

- Coupling : Activation of carboxyl groups with HBTU/HOBt and DIEA in DMF.

- Cleavage : TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to release the peptide from the resin. Purity is validated via reversed-phase HPLC (C18 column, acetonitrile/water gradient) and LC–MS/MS for mass confirmation .

Q. Which analytical techniques are critical for characterizing H-Arg(Z)₂-OH?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm stereochemistry and functional groups.

- High-Resolution Mass Spectrometry (HRMS) : ESI-MS or MALDI-TOF for molecular weight verification.

- Chromatography : HPLC for purity assessment and LC–MS/MS for quantification in biological matrices .

Q. How is H-Arg(Z)₂-OH utilized in studying enzymatic activity or peptide interactions?

It serves as a substrate or inhibitor in assays for arginine-specific proteases (e.g., trypsin-like enzymes). For example:

- Kinetic Assays : Measure hydrolysis rates using fluorogenic or chromogenic tags.

- Competitive Inhibition : Determine IC₅₀ values via dose-response curves .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for H-Arg(Z)₂-OH across studies?

Contradictions may arise from differences in:

- Experimental Conditions : Buffer pH, ionic strength, or temperature affecting enzyme-substrate interactions.

- Sample Purity : Trace impurities altering activity; validate via orthogonal methods (e.g., NMR vs. HPLC).

- Model Systems : Cell-based vs. cell-free assays may yield divergent results. Mitigate by replicating experiments under standardized protocols and reporting detailed metadata .

Q. What strategies optimize the stability of H-Arg(Z)₂-OH in aqueous solutions for long-term studies?

- Lyophilization : Store as a lyophilized powder at -20°C.

- Buffering : Use Tris-HCl (pH 7.4) or phosphate buffers to prevent hydrolysis.

- Antioxidants : Add 0.1% EDTA to chelate metal ions that catalyze degradation. Stability should be monitored via periodic HPLC analysis .

Q. How can LC–MS/MS methods be tailored to quantify H-Arg(Z)₂-OH in complex biological matrices?

- Sample Preparation : Deproteinize serum/plasma with acetonitrile (3:1 v/v) to remove interferents.

- Chromatography : Use a C18 column with 0.1% formic acid in water/acetonitrile.

- Mass Detection : MRM transitions (e.g., m/z 432 → 345 for quantification; m/z 432 → 259 for confirmation). Validate using calibration curves with internal standards (e.g., deuterated analogs) .

Q. What experimental designs are recommended to evaluate the pharmacokinetic profile of H-Arg(Z)₂-OH in vivo?

- Dose Escalation : Administer via IV bolus (1–10 mg/kg) to assess bioavailability.

- Sampling : Collect plasma at 0, 5, 15, 30, 60, 120 min post-dose.

- Compartmental Modeling : Use non-linear regression (e.g., WinNonlin) to calculate t₁/₂, Cmax, and AUC. Include control groups to account for endogenous arginine interference .

Methodological Considerations

Q. How should researchers address ethical and reproducibility concerns when publishing H-Arg(Z)₂-OH studies?

- Data Transparency : Provide raw HPLC/MS spectra in supplementary materials.

- Experimental Replicates : Include ≥3 independent replicates with statistical analysis (e.g., ANOVA).

- Ethical Compliance : Follow institutional guidelines for animal/human studies, citing approval IDs in the methods section .

Q. What steps ensure rigorous peer review for studies involving H-Arg(Z)₂-OH?

- Preprint Sharing : Upload to bioRxiv for community feedback prior to journal submission.

- Response to Reviewers : Address critiques systematically, citing additional data or literature.

- Code Availability : Share analytical scripts (e.g., R/Python) for data processing on GitHub .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.